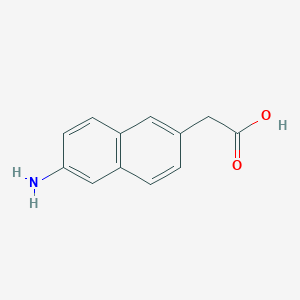

2-(6-Aminonaphthalen-2-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-(6-aminonaphthalen-2-yl)acetic acid |

InChI |

InChI=1S/C12H11NO2/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7H,6,13H2,(H,14,15) |

InChI Key |

BQHNVJYZEAJMHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C=C1CC(=O)O |

Origin of Product |

United States |

The Significance of Naphthalene Derivatives in Organic and Chemical Biology

The naphthalene (B1677914) scaffold, a simple bicyclic aromatic hydrocarbon, serves as a cornerstone in the fields of organic chemistry and chemical biology. ijpsjournal.comresearchgate.net Its rigid, planar structure and electron-rich nature make it an ideal platform for the construction of a diverse array of functional molecules. bmrb.io Naphthalene derivatives have demonstrated a remarkable spectrum of biological activities, a fact that has cemented their importance in medicinal chemistry. ijpsjournal.com

The versatility of the naphthalene core allows for the introduction of various functional groups at its different positions, leading to a wide range of pharmacological properties. These derivatives have been successfully developed into agents with anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties, among others. ijpsjournal.com The ability of the naphthalene moiety to interact with biological macromolecules, often through intercalation with DNA or binding to enzyme active sites, underpins its therapeutic potential. researchgate.net Furthermore, the metabolic products of some naphthalene derivatives, such as epoxides and naphthoquinones, can covalently modify cellular proteins, influencing a variety of biochemical pathways. researchgate.net This reactivity, while also a source of potential toxicity, is a key aspect of their mechanism of action and an area of active investigation. nih.gov

Several naphthalene-based molecules have received regulatory approval and are used in clinical practice. For instance, the antifungal agent naftifine (B1207962) and the antibiotic nafcillin (B1677895) are well-established drugs that feature the naphthalene scaffold. ijpsjournal.com The development of such compounds highlights the enduring relevance of naphthalene derivatives in the quest for new therapeutic agents.

An Overview of Aminonaphthalene Acetic Acid Scaffolds and Their Structural Diversity

Within the broader family of naphthalene (B1677914) derivatives, aminonaphthalene acetic acid scaffolds represent a particularly intriguing subclass. These molecules combine the key structural features of an amino group and an acetic acid moiety attached to the naphthalene ring system. This combination imparts a unique set of physicochemical properties, including the potential for zwitterionic character and the ability to participate in a variety of bonding interactions.

The structural diversity of aminonaphthalene acetic acids is vast, arising from the different possible substitution patterns on the naphthalene nucleus. The positions of the amino and acetic acid groups relative to each other and to the fused ring system significantly influence the molecule's shape, polarity, and biological activity. For instance, the relative positioning of these functional groups in isomers like 1-aminonaphthalene-5-acetic acid dictates their potential for intramolecular hydrogen bonding and their interactions with biological targets.

The synthesis of these scaffolds can be approached through various routes, often involving multi-step sequences. A common strategy involves the functionalization of a pre-existing naphthalene derivative. For example, the synthesis of the closely related 6-amino-2-naphthoic acid has been achieved via the bromination of 2-naphthylamine (B18577) followed by subsequent reactions, or through the nitration of 2-naphthylamine, although the latter approach can result in lower yields due to the formation of multiple isomers. researchgate.net The Bucherer reaction, a classic method for converting naphthols to naphthylamines, can also be employed, sometimes utilizing microwave irradiation to enhance reaction rates and yields. researchgate.net

The amino and carboxylic acid groups provide convenient handles for further chemical modification, allowing for the creation of extensive libraries of related compounds. The amino group can be acylated, alkylated, or used to form sulfonamides, while the carboxylic acid can be converted to esters, amides, or other functional groups. This synthetic tractability makes aminonaphthalene acetic acid scaffolds valuable building blocks in combinatorial chemistry and drug discovery programs.

Computational and Theoretical Chemistry Studies on 2 6 Aminonaphthalen 2 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and the most stable three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized molecular geometry, where the forces on all atoms are minimized, and the molecule resides at a low-energy state. For 2-(6-aminonaphthalen-2-yl)acetic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p) or larger, would predict key structural parameters. researchgate.netmdpi.com Theoretical studies on similar naphthalene (B1677914) derivatives have successfully used DFT to calculate optimized geometries. researchgate.netresearchgate.net The HOMO-LUMO energy gap, a crucial indicator of chemical reactivity and electronic transitions, is also a standard output of DFT calculations. researchgate.netsamipubco.com

Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical DFT Data)

This table presents hypothetical data to illustrate typical results from DFT calculations, as specific literature for this compound is unavailable.

| Parameter | Bond/Angle | Hypothetical Value | Description |

|---|---|---|---|

| Bond Length | C=O (Carboxyl) | 1.21 Å | The length of the carbonyl double bond in the acetic acid group. |

| Bond Length | C-O (Carboxyl) | 1.35 Å | The length of the carbon-hydroxyl single bond. |

| Bond Length | C-N (Amino) | 1.38 Å | The length of the bond connecting the amino group to the naphthalene ring. |

| Bond Angle | O=C-O (Carboxyl) | 124° | The angle within the carboxylic acid functional group. |

To investigate how the molecule responds to light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that calculates the properties of electronic excited states. nih.gov It is essential for simulating ultraviolet-visible (UV-Vis) absorption spectra by predicting the energies of vertical electronic excitations from the ground state to various excited states. acs.org Studies on other substituted naphthalene systems demonstrate the utility of TD-DFT in matching computed excitation energies with experimentally observed absorption maxima. nih.gov These calculations reveal the nature of the transitions, such as π-π* transitions localized on the naphthalene ring or charge-transfer excitations involving the amino and carboxyl groups.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. rsc.orgnih.gov MD simulations model the movements of atoms by applying classical mechanics, allowing for the exploration of the molecule's conformational landscape and its interactions within a solvent.

For this compound, MD simulations would be particularly insightful for understanding the flexibility of the acetic acid side chain. These simulations can map the potential energy surface related to the rotation around the single bonds connecting the side chain to the naphthalene core, identifying the most stable conformers and the energy barriers between them. Furthermore, by placing the molecule in a simulated box of solvent molecules (like water), MD can reveal detailed information about solvation, such as the formation of hydrogen bonds between the amino and carboxyl groups and the surrounding water molecules. acs.org Such simulations are routinely performed on aromatic amino acids to understand their behavior in aqueous environments. nih.govresearchgate.netacs.org

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for mapping the pathways of chemical reactions. By using DFT, researchers can calculate the energies of reactants, products, and, crucially, the transition states that connect them. researchgate.net This allows for the determination of activation energies and reaction energies, providing a kinetic and thermodynamic profile of the reaction. researchgate.netsmu.edu

For this compound, one could computationally investigate various potential reactions. For example, the mechanism of amide bond formation (aminolysis) involving the carboxylic acid group could be explored. researchgate.netresearchgate.net This would involve identifying the transition state for the nucleophilic attack of an amine on the carboxyl carbon. Another possibility is studying the molecule's role in a Diels-Alder reaction, where the naphthalene system could act as the diene component. chemrevlett.com Computational studies on the Diels-Alder reactions of naphthalene have been performed to determine activation and reaction energies. chemrevlett.com By mapping the entire reaction coordinate, hidden intermediates or alternative pathways that are not experimentally obvious can be uncovered. smu.edu

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimentally obtained structures or to interpret complex spectra.

NMR Spectroscopy: After geometry optimization, DFT can be used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. These predicted shifts for ¹H and ¹³C nuclei can be compared directly with experimental spectra to aid in signal assignment. DFT methods have been shown to be effective in predicting the NMR spectra for naphthalene. samipubco.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Comparing the computed IR spectrum with the experimental one helps in assigning specific vibrational modes, such as the N-H stretches of the amino group, the C=O stretch of the carboxyl group, and the characteristic C-H bending modes of the substituted naphthalene ring. researchgate.netnih.gov

UV-Vis Spectroscopy: As mentioned in section 4.1.2, TD-DFT calculations provide the excitation energies and oscillator strengths for electronic transitions. nih.gov This information can be used to generate a theoretical UV-Vis spectrum, showing the predicted absorption wavelengths (λ_max) and their relative intensities, which is invaluable for interpreting experimental spectra. acs.org

Table 2: Hypothetical Predicted Vibrational Frequencies and UV-Vis Absorption for this compound

This table presents hypothetical data to illustrate typical results from DFT/TD-DFT calculations. Actual values would require specific computation.

| Spectrum | Parameter | Hypothetical Value | Assignment/Description |

|---|---|---|---|

| IR | Vibrational Frequency | 3450-3300 cm⁻¹ | N-H stretching (amino group) |

| IR | Vibrational Frequency | ~1710 cm⁻¹ | C=O stretching (carboxyl group) |

| IR | Vibrational Frequency | ~1600 cm⁻¹ | Aromatic C=C stretching |

| UV-Vis | λ_max 1 | ~320 nm | S₀ → S₁ (π-π* transition) |

Analysis of Solvent Effects on Electronic and Optical Properties

The chemical environment can significantly influence a molecule's properties. Computational models can simulate these effects, particularly the impact of different solvents. A common approach is the use of a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.

By performing TD-DFT calculations with a PCM, one can predict how the electronic absorption spectrum of this compound might change from one solvent to another—a phenomenon known as solvatochromism. acs.orgresearchgate.net For instance, polar solvents might stabilize the excited state differently than the ground state, leading to a shift in the absorption wavelength. researchgate.net Studies on related aminonaphthalene compounds have shown that changes in solvent polarity can cause significant shifts in their absorption and fluorescence spectra. acs.org Analyzing these shifts provides insight into the change in the molecule's dipole moment upon electronic excitation.

Table 3: Hypothetical Solvatochromic Shifts in UV-Vis Absorption Maxima (λ_max) for this compound

This table illustrates the concept of solvatochromism with hypothetical TD-DFT/PCM data.

| Solvent | Dielectric Constant (ε) | Hypothetical λ_max (nm) | Predicted Shift |

|---|---|---|---|

| Gas Phase | 1 | 315 | - |

| Dichloromethane | 8.9 | 322 | Bathochromic (Red Shift) |

| Ethanol | 24.6 | 325 | Bathochromic (Red Shift) |

Applications of 2 6 Aminonaphthalen 2 Yl Acetic Acid in Advanced Materials and Chemical Sensing

Design and Development of Fluorescent Probes and Indicators

The aminonaphthalene scaffold is a well-established platform for the design of fluorescent probes due to its sensitivity to the local environment. The electron-donating amino group and the electron-withdrawing carboxylic acid group on the naphthalene (B1677914) ring system can lead to intramolecular charge transfer (ICT) phenomena, which are often the basis for environmentally sensitive fluorescence.

Derivatives of aminonaphthalene have demonstrated significant changes in their fluorescence emission spectra in response to the polarity of their surroundings. This solvatochromism makes them excellent probes for characterizing microenvironments, such as the hydrophobic pockets of proteins. nih.gov For instance, compounds like 8-anilino-1-naphthalenesulfonic acid (ANS) exhibit weak fluorescence in aqueous solutions but show a dramatic increase in fluorescence quantum yield and a blue shift in emission wavelength in less polar, organic solvents or when bound to proteins. nih.gov This phenomenon is attributed to the stabilization of the excited ICT state in nonpolar environments.

The amino and carboxylic acid groups in 2-(6-aminonaphthalen-2-yl)acetic acid also suggest its potential as a pH indicator. The protonation state of the amino group and the deprotonation of the carboxylic acid group would significantly alter the electronic structure of the molecule, leading to changes in its absorption and emission properties. This dual functionality allows for the development of ratiometric pH sensors, where the ratio of fluorescence intensity at two different wavelengths can be correlated to the pH of the medium.

Table 1: Spectral Properties of Environment-Sensitive Naphthalene-Based Probes

| Probe | Environment | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| 8-anilino-1-naphthalenesulfonic acid (ANS) | Water | 350 | 515 | 0.003 |

| 8-anilino-1-naphthalenesulfonic acid (ANS) | Ethylene Glycol | 373 | 482 | 0.37 |

| 2-Aminonaphthalene | Acetonitrile | 239 | - | - |

This table presents data for related aminonaphthalene derivatives to illustrate the principles of environment-sensitive fluorescence. Specific data for this compound is not currently available in the public domain.

The carboxylic acid moiety of this compound provides a convenient handle for bioconjugation. Standard carbodiimide (B86325) chemistry can be employed to couple the carboxylic acid to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins or amine-modified nucleic acids, forming a stable amide bond. This allows for the specific labeling of biological targets for visualization and tracking in cellular environments. nih.gov

Furthermore, the amino group can be utilized for conjugation following its protection and subsequent deprotection, or through diazotization reactions. The ability to attach this fluorescent tag to biomolecules is crucial for studying their localization, dynamics, and interactions within complex biological systems. The intrinsic fluorescence of the aminonaphthalene core allows for detection using fluorescence microscopy and other spectroscopic techniques. nih.gov

Fabrication of Chemosensors and Biosensors Based on Aminonaphthalene Frameworks

The aminonaphthalene structure is a versatile platform for the development of chemosensors and biosensors due to its responsive fluorescence and electrochemical properties.

Aminonaphthalene derivatives can be polymerized to create sensory polymer films. For example, poly(diaminonaphthalene) has been investigated for the construction of electrochemical and fluorescent biosensors for the detection of various biomolecules. researchgate.net These polymers can be synthesized via chemical or electrochemical oxidation. nih.gov The resulting polymer matrix can entrap biomolecules or interact with them, leading to a detectable change in the polymer's properties.

Molecularly imprinted polymers (MIPs) represent another advanced sensing platform. mdpi.comnih.gov In this approach, a polymer network is formed around a template molecule (e.g., a protein). nih.gov After removal of the template, the polymer contains cavities that are complementary in shape and functionality to the target molecule. An aminonaphthalene-containing monomer could be incorporated into the polymer to provide a fluorescent reporting mechanism upon binding of the target analyte. mdpi.com

The aminonaphthalene framework can be functionalized with specific recognition elements to create chemosensors for a variety of analytes. For instance, the introduction of chelating groups can lead to sensors for metal ions. The binding of a metal ion to the chelator can modulate the ICT process in the aminonaphthalene fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response. nih.govresearchgate.net For example, a poly(1-aminonaphthalene) based sensor has been shown to selectively detect Fe³⁺ ions in water through both colorimetric and fluorescence changes. nih.gov

The interaction of amino-substituted naphthalene compounds with DNA has also been explored for the development of electrochemical biosensors. The intercalation of these compounds into the DNA structure can be detected by changes in electrochemical impedance, providing a basis for the detection of these aromatic amines. nih.gov

Table 2: Examples of Aminonaphthalene-Based Sensors and their Target Analytes

| Sensor Type | Naphthalene Derivative | Target Analyte | Detection Principle |

| Fluorescent Chemosensor | Poly(1-aminonaphthalene) | Fe³⁺ | Fluorescence quenching and color change |

| Electrochemical Biosensor | Amino-substituted naphthalenes | DNA | Intercalation leading to impedance change |

| Fluorescent Chemosensor | Naphthalene derivative with polyether chain | Metal Ions (e.g., Ca²⁺, Ba²⁺) | Fluorescence enhancement/quenching |

This table provides examples of sensor applications using related aminonaphthalene derivatives to highlight the potential of the this compound scaffold.

Role in Optoelectronic Materials

The conjugated π-system of the naphthalene core, combined with the electron-donating and -accepting substituents, gives this compound and related compounds interesting optoelectronic properties. These molecules can exhibit intramolecular charge transfer, which is a key process in many organic electronic devices. rsc.org

Aminonaphthalene derivatives have been studied for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic applications. The ability to tune the emission color by modifying the substituents on the naphthalene ring makes them attractive candidates for emissive materials. While specific research on the optoelectronic applications of this compound is limited, the general properties of the aminonaphthalene class of compounds suggest its potential utility in this field. The presence of both an amino and a carboxylic acid group could also allow for its incorporation into larger polymeric or supramolecular structures designed for specific optoelectronic functions.

Investigation of Nonlinear Optical (NLO) Properties

The effectiveness of organic molecules in nonlinear optics is largely determined by their molecular structure. Compounds that possess both an electron-donating group and an electron-accepting group attached to a π-conjugated system often exhibit significant NLO properties. The structure of this compound fits this "donor-π-acceptor" (D-π-A) model perfectly. In this molecule, the amino group (-NH₂) serves as a potent electron donor, while the carboxylic acid group (-COOH) functions as an electron acceptor. These two groups are connected by the naphthalene ring system, which acts as the π-conjugated bridge, facilitating the movement of electrons.

This specific arrangement enables an efficient intramolecular charge transfer (ICT) process from the donor to the acceptor upon excitation by light. rsc.orgrsc.orgresearchgate.net This ICT is a critical factor for producing a large second-order NLO response, which is quantified by the first hyperpolarizability (β). Theoretical studies on similar naphthalene derivatives have shown that these molecular systems can possess large first static hyperpolarizabilities. The magnitude of this NLO response is highly dependent on the strength of the donor and acceptor groups and their relative positions on the naphthalene core.

The design of efficient organic NLO materials relies on creating asymmetric polarization, which is induced by the electron donor and acceptor groups. By enhancing the capabilities of these donor-acceptor pairs on a π-conjugated system, the nonlinearity of the material can be significantly increased. While specific experimental values for this compound are not extensively documented in publicly available literature, the properties of analogous D-π-A naphthalene systems strongly suggest its potential as a potent NLO material.

Table 1: Key Structural Features of this compound for NLO Properties

| Feature | Role in NLO Properties |

| Electron Donor Group | Amino group (-NH₂) |

| π-Conjugated System | Naphthalene ring |

| Electron Acceptor Group | Acetic acid group (-CH₂COOH) |

| Governing Mechanism | Intramolecular Charge Transfer (ICT) |

| Predicted NLO Effect | High first hyperpolarizability (β) |

Potential in Photonic Device Applications

The significant NLO properties expected from this compound make it a strong candidate for various applications in photonics and optoelectronics. Materials with large second-order NLO responses are essential for technologies that involve the manipulation of light, such as telecommunications, information storage, optical switching, and signal processing.

Consequently, naphthalene-based compounds are considered excellent candidates for the development of organic electronic appliances. nih.govresearchgate.net The strong fluorescence, electroactivity, and photostability associated with these derivatives are highly desirable for creating next-generation technologies. nih.gov The specific D-π-A structure of this compound could be leveraged for applications such as second harmonic generation (SHG), where the frequency of laser light is doubled, and in electro-optic modulators that are fundamental components of modern optical communication networks.

Table 2: Potential Photonic Applications for this compound

| Potential Application | Relevant Property |

| Optical Switching | High first hyperpolarizability (β) |

| Signal Processing | Efficient NLO response |

| Second Harmonic Generation (SHG) | Asymmetric D-π-A structure |

| Electro-Optic Modulators | Electroactivity and NLO effects |

| Organic Light-Emitting Diodes (OLEDs) | Strong fluorescence and photostability researchgate.net |

Investigation of Biological Mechanisms of Action of 2 6 Aminonaphthalen 2 Yl Acetic Acid Analogues in Vitro & Preclinical Contexts

Cellular and Molecular Pharmacology

The cellular and molecular pharmacology of analogues of 2-(6-Aminonaphthalen-2-yl)acetic acid has been a subject of significant research, largely centered on their anti-inflammatory properties.

Enzyme Modulation and Inhibition Profiles

Analogues of this compound are well-characterized as inhibitors of cyclooxygenase (COX) enzymes. These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Notably, 2-(6-methoxynaphthalen-1-yl)acetic acid, an isomer of a close analogue, is known to inhibit both COX-1 and COX-2 enzymes. This dual inhibition leads to a reduction in prostaglandin (B15479496) production, which is the primary mechanism behind the anti-inflammatory and analgesic effects of many NSAIDs. Naproxen (B1676952), another closely related compound, also exerts its therapeutic effects through the non-selective inhibition of COX-1 and COX-2. mdpi.com The active metabolite of the prodrug nabumetone (B1676900) is 6-methoxy-2-naphthylacetic acid, which acts as an inhibitor of prostaglandin-endoperoxide synthase (an alternative name for cyclooxygenase). nih.gov

The inhibitory activity of these analogues is a key aspect of their pharmacological profile. For instance, various amide derivatives of naproxen have demonstrated significant anti-inflammatory activity, comparable to the parent drug. nih.gov

Table 1: Enzyme Inhibition by Analogues of this compound

| Compound/Analogue | Target Enzyme(s) | Mechanism of Action | Primary Effect | Reference |

| 2-(6-methoxynaphthalen-1-yl)acetic acid | COX-1, COX-2 | Inhibition | Reduction of prostaglandin synthesis | |

| Naproxen | COX-1, COX-2 | Non-selective inhibition | Reduction of prostaglandin synthesis | mdpi.com |

| 6-Methoxy-2-naphthylacetic acid | Prostaglandin-endoperoxide synthase (COX) | Inhibition | Reduction of prostaglandin synthesis | nih.gov |

Receptor Interaction and Ligand Binding Studies

The binding of naproxen and its active metabolite, O-desmethylnaproxen, to plasma proteins is high, which influences their pharmacokinetic properties. nih.gov While not a direct receptor interaction in the classical sense, this binding is a critical aspect of their distribution and availability at the site of action.

Gene Expression and Signal Transduction Pathway Perturbation

The modulation of gene expression and signaling pathways by analogues of this compound is an area of active investigation, extending beyond their primary COX-inhibitory effects.

For instance, certain synthetic 1,3-thiazole derivatives incorporated with a phthalimide (B116566) structure, which share some structural similarities with the target compound, have been shown to modulate the expression of key apoptosis-related genes such as BAX, BCL-2, and FAS. nih.gov Specifically, treatment of cancer cells with these compounds led to an increased expression of the pro-apoptotic genes p53, caspase 3, and Bax. mdpi.com

In the context of neuroinflammation, a derivative of naphthalen-2-yl, KHG26792, has been shown to attenuate amyloid-β-induced toxicity in microglial cells by modulating the phosphorylation of Akt/GSK-3β signaling and decreasing the translocation of NF-κB. nih.govbmbreports.org This suggests an influence on key inflammatory and cell survival pathways.

Mechanistic Insights into Cellular Fate Modulation

The ability of this compound analogues to influence cellular processes such as apoptosis and oxidative stress has been observed in various in vitro models.

Apoptosis Induction and Cell Cycle Regulation (In Vitro)

Several studies have highlighted the pro-apoptotic potential of naphthalene (B1677914) derivatives. Synthetic naphthylchalcones, for example, have been shown to induce apoptosis in human acute leukemia cell lines. researchgate.net The mechanism of apoptosis induction by these compounds involves morphological changes such as chromatin condensation and the formation of apoptotic bodies, as well as the externalization of phosphatidylserine. researchgate.net

Furthermore, some synthetic derivatives of caffeic and ferulic acids, which also possess a carboxylic acid moiety, have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in Caco-2 cells. mdpi.com This suggests that the acetic acid side chain, in conjunction with an aromatic ring system, can be a key structural feature for inducing apoptosis.

Oxidative Stress Response Modulation (In Vitro)

The modulation of oxidative stress is another important biological activity observed for analogues of this compound. A novel azetidine (B1206935) derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), demonstrated anti-oxidative effects in amyloid-β-induced primary microglial cells. nih.gov This compound was found to attenuate the increased levels of protein carbonyls, a marker of protein oxidation, and reactive oxygen species (ROS) induced by amyloid-β. nih.gov

The general principle of acetic acid inducing oxidative stress has been observed in yeast models, where it leads to an accumulation of reactive oxygen species. cymitquimica.com However, some derivatives, like KHG26792, appear to counteract oxidative stress in specific cellular contexts. nih.gov

Table 2: Summary of Cellular Fate Modulation by Analogues

| Analogue/Derivative | Cell Line/Model | Effect | Mechanism | Reference |

| Synthetic naphthylchalcones | Human acute leukemia cells (K562, Jurkat) | Apoptosis induction | Chromatin condensation, apoptotic body formation | researchgate.net |

| Caffeic and ferulic acid derivatives | Caco-2 cells | Apoptosis induction, G2/M cell cycle arrest | Increased expression of p53, caspase 3, and Bax | mdpi.com |

| 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) | Primary microglial cells | Attenuation of oxidative stress | Reduction of protein carbonyls and ROS | nih.gov |

Antimicrobial Action Mechanisms (e.g., against Staphylococcus aureus in vitro)

While direct studies on the antimicrobial action of this compound against Staphylococcus aureus are not extensively detailed in publicly available literature, the broader class of naphthalene derivatives has shown promise. The proposed mechanisms for related compounds often center on the disruption of bacterial cellular integrity and key metabolic processes.

One primary mechanism of action for many antimicrobial agents is the permeabilization of the bacterial cell membrane. nih.gov This leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death. It is hypothesized that naphthalene-based compounds may interact with the lipid bilayer of S. aureus, altering its fluidity and integrity.

Furthermore, some antimicrobial agents function by inhibiting critical enzymatic pathways or the synthesis of macromolecules necessary for bacterial survival. For S. aureus, this could involve the inhibition of enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. The specific molecular targets within S. aureus for analogues of this compound remain a key area for future investigation.

Another potential mechanism is the generation of oxidative stress within the bacterial cell. This can occur through the production of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids, leading to bacterial cell death.

It is important to note that the effectiveness and specific mechanism of action can be significantly influenced by the various functional groups attached to the naphthalene core. Structure-activity relationship (SAR) studies are crucial to identify the chemical moieties responsible for the observed antimicrobial effects and to optimize the design of more potent analogues.

Neuroprotective Mechanisms of Action (Preclinical Models)

In preclinical models, the investigation into the neuroprotective mechanisms of this compound analogues is multifaceted, exploring various pathways to mitigate neuronal damage and promote cell survival.

A key area of focus is the modulation of neuroinflammation. Chronic inflammation in the central nervous system is a hallmark of many neurodegenerative diseases. Analogues of this compound are being studied for their ability to suppress the activation of microglia and astrocytes, the primary immune cells of the brain. By inhibiting the release of pro-inflammatory cytokines and other inflammatory mediators, these compounds may help to create a more favorable environment for neuronal survival.

Another critical mechanism under investigation is the attenuation of oxidative stress. The brain is particularly vulnerable to oxidative damage due to its high metabolic rate and lipid-rich composition. Neuroprotective agents often possess antioxidant properties, either by directly scavenging free radicals or by upregulating the expression of endogenous antioxidant enzymes. mdpi.com It is theorized that analogues of this compound may exert their neuroprotective effects through such antioxidant pathways.

Inhibition of apoptosis, or programmed cell death, is another significant avenue of research. In many neurodegenerative conditions, neurons undergo apoptosis in response to various stressors. Researchers are exploring whether these naphthalene derivatives can interfere with the apoptotic cascade by modulating the activity of key proteins involved in this process, such as caspases.

Furthermore, some neuroprotective strategies involve the promotion of neurotrophic factor signaling. Neurotrophic factors are proteins that support the growth, survival, and differentiation of neurons. Investigations are underway to determine if analogues of this compound can enhance the signaling of these crucial factors, thereby promoting neuronal resilience.

The table below summarizes the potential neuroprotective mechanisms being investigated in preclinical models.

| Mechanism of Action | Description | Potential Outcome |

| Anti-neuroinflammation | Suppression of microglial and astrocytic activation and reduction of pro-inflammatory mediator release. | Reduced neuronal damage from chronic inflammation. |

| Antioxidant Activity | Direct scavenging of reactive oxygen species or upregulation of endogenous antioxidant defenses. mdpi.com | Protection of neurons from oxidative damage. mdpi.com |

| Anti-apoptotic Activity | Inhibition of the programmed cell death cascade in neurons. | Increased neuronal survival. |

| Neurotrophic Factor Support | Enhancement of signaling pathways that promote neuronal growth and survival. | Improved neuronal resilience and function. |

Emerging Research Directions and Future Perspectives for 2 6 Aminonaphthalen 2 Yl Acetic Acid

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

One promising approach involves the use of transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed methodologies are being investigated to construct the naphthalene (B1677914) core and introduce the acetic acid moiety in a more direct and controlled manner. These methods offer the potential for higher yields and greater functional group tolerance compared to classical approaches.

Furthermore, the principles of green chemistry are being increasingly integrated into the synthesis of this compound. This includes the exploration of biocatalytic methods, where enzymes are employed to carry out specific transformations with high selectivity and under mild conditions. The use of continuous flow chemistry is another area of active research, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automated, high-throughput synthesis.

| Synthetic Strategy | Key Advantages | Research Focus |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Development of novel palladium, copper, and nickel catalyst systems. |

| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental impact. | Identification and engineering of enzymes for specific synthetic steps. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction parameters in continuous flow reactors. |

| Microwave-Assisted Synthesis | Rapid reaction times and improved yields. | Exploration of solvent-free or green solvent conditions. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The convergence of computational power and chemical science has opened new frontiers in the design and discovery of novel molecules. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the development of 2-(6-Aminonaphthalen-2-yl)acetic acid derivatives with tailored properties.

By analyzing vast datasets of chemical structures and their associated biological activities or material properties, ML models can identify complex structure-activity relationships (SAR) and structure-property relationships (SPR). These models can then be used to predict the characteristics of virtual compounds, allowing researchers to prioritize the synthesis of candidates with the highest probability of success. This in silico screening significantly reduces the time and resources required for experimental work.

Generative AI models are also being employed to design entirely new molecular structures based on desired property profiles. These algorithms can explore a vast chemical space to propose novel derivatives of this compound that may exhibit enhanced efficacy or novel functionalities.

Advancements in In Situ Spectroscopic Characterization Techniques

A deep understanding of reaction mechanisms and the dynamic behavior of molecules is crucial for optimizing synthetic processes and developing new materials. In situ spectroscopic techniques, which allow for the real-time monitoring of chemical reactions as they occur, are providing unprecedented insights into the world of this compound.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy are being employed to track the formation of intermediates, identify reaction kinetics, and elucidate reaction pathways. This information is invaluable for optimizing reaction conditions to maximize yield and minimize the formation of byproducts.

Advanced techniques like X-ray absorption spectroscopy and X-ray diffraction are also being used to probe the electronic structure and geometric arrangement of atoms in real-time, providing a more complete picture of the transformations occurring at the molecular level.

Development of Multi-functional Materials Incorporating the Aminonaphthalene Acetic Acid Moiety

The unique structural features of this compound, including its aromatic naphthalene core, amine group, and carboxylic acid functionality, make it an attractive building block for the creation of advanced, multi-functional materials.

Researchers are exploring the incorporation of this moiety into polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. The amine and carboxylic acid groups can serve as versatile handles for polymerization or for coordination to metal centers, enabling the construction of materials with tailored optical, electronic, and mechanical properties.

For example, polymers containing the aminonaphthalene unit may exhibit interesting fluorescence properties, making them suitable for applications in sensors, bioimaging, and organic light-emitting diodes (OLEDs). The ability of the carboxylic acid group to interact with metal ions is being exploited in the design of MOFs for gas storage, separation, and catalysis.

| Material Class | Potential Applications | Key Features Conferred by the Aminonaphthalene Acetic Acid Moiety |

| Polymers | Sensors, Bioimaging, OLEDs | Fluorescence, Charge Transport Properties |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Separation, Catalysis | Porosity, Catalytic Activity, Luminescence |

| Supramolecular Gels | Drug Delivery, Tissue Engineering | Self-Assembly, Stimuli-Responsiveness |

Exploration of Undiscovered Biological Targets and Preclinical Therapeutic Modalities

While the biological activities of some derivatives of this compound have been investigated, a vast landscape of potential therapeutic applications remains to be explored. Researchers are actively seeking to identify novel biological targets for this class of compounds and to develop new preclinical therapeutic modalities.

High-throughput screening (HTS) campaigns are being conducted to test libraries of aminonaphthalene acetic acid derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels. This unbiased approach can lead to the discovery of unexpected therapeutic opportunities.

Furthermore, a deeper understanding of the mechanism of action of known active derivatives is being pursued. By elucidating the specific molecular interactions that underlie their biological effects, researchers can design more potent and selective drug candidates. The exploration of this compound and its analogues in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases represents a promising frontier in medicinal chemistry.

Q & A

Q. Basic

- NMR Spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and confirm functional groups like the acetic acid moiety .

- IR Spectroscopy : Stretching vibrations for –NH (~3350 cm) and –COOH (~1700 cm) validate structural motifs .

- Melting Point Analysis : Sharp melting points (e.g., 180–185°C) confirm purity .

What role does the amino group play in the reactivity of this compound in medicinal chemistry?

Advanced

The amino group enables functionalization for drug synthesis, such as:

- Peptide Coupling : Fmoc-protected derivatives (e.g., Fmoc-AEEA-OH) are used in solid-phase peptide synthesis .

- Natural Product Synthesis : Amino-substituted naphthalene derivatives serve as intermediates for antimitotic agents like Combretastatin A-4 .

How can solubility challenges during purification be addressed?

Q. Basic

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO, 45 mg/mL solubility) for recrystallization .

- pH Control : Adjust pH during hydrolysis (e.g., NaOH in reflux) to enhance solubility of carboxylate intermediates .

How does computational modeling complement experimental data for predicting electronic properties?

Q. Advanced

- SMILES/InChI Descriptors : Canonical SMILES (e.g.,

NCCOCCOCC(=O)O) and InChI keys enable molecular docking studies . - DFT Calculations : Predict electronic effects of substituents (e.g., amino vs. methoxy groups) on aromatic ring electron density .

What are common by-products during synthesis, and how are they minimized?

Q. Basic

- By-Products : Unreacted naphthaldehydes or over-brominated derivatives may form .

- Mitigation Strategies : Optimize stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (e.g., 1 h under microwave heating) .

How do naphthalene substituents influence hydrogen-bonding networks in crystals?

Q. Advanced

- Steric Effects : Bulky substituents (e.g., naphthyl groups) create dihedral angles (~67–78°) between aromatic and carboxyl planes, altering packing .

- Electron Density : Electron-withdrawing groups enhance hydrogen bond strength, as seen in Br-substituted analogs with shorter O–H⋯O distances (~2.65 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.